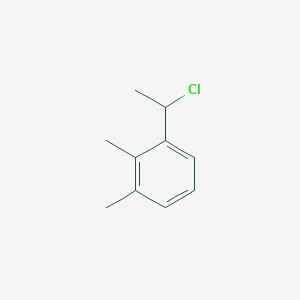

1-(1-Chloroethyl)-2,3-dimethylbenzene

Description

Significance of Chlorinated Alkylaromatic Hydrocarbons in Synthetic Strategies

Chlorinated alkylaromatic hydrocarbons are of paramount importance in synthetic organic chemistry. The carbon-chlorine bond in the alkyl side chain is susceptible to nucleophilic substitution and elimination reactions, providing pathways for the introduction of a wide range of functional groups. This reactivity allows chemists to construct intricate molecular architectures from relatively simple starting materials. Furthermore, the presence of the aromatic ring allows for modifications through electrophilic aromatic substitution, further enhancing the synthetic utility of this class of compounds. Their role as precursors in the synthesis of pharmaceuticals, agrochemicals, and materials science underscores their significance.

Structural Context of 1-(1-Chloroethyl)-2,3-dimethylbenzene within Halogenated Arenes

Halogenated arenes are aromatic compounds in which one or more hydrogen atoms on the aromatic ring are replaced by a halogen. This compound, however, is a member of a subclass where the halogen is not directly attached to the aromatic ring but rather to an alkyl side chain. This structural feature distinguishes its reactivity from aryl halides.

The key structural components of this compound are:

A 2,3-dimethylbenzene (o-xylene) ring: This substituted aromatic core influences the electronic and steric environment of the molecule.

A 1-chloroethyl side chain: The chlorine atom is attached to the benzylic carbon, the carbon atom directly bonded to the aromatic ring. This position significantly impacts the reactivity of the C-Cl bond.

The presence of the two methyl groups on the benzene (B151609) ring in an ortho arrangement creates a specific steric and electronic environment that can influence the compound's reactivity and physical properties compared to other isomers.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Currently, much of the available information on this compound identifies it as a reference standard in the synthesis of the pharmaceutical ingredient Detomidine. ontosight.ai Detomidine is a potent alpha-2 adrenergic agonist used as a veterinary sedative and analgesic. The use of this compound as a reference standard implies its presence as an intermediate or a related substance in the manufacturing process of Detomidine, highlighting its industrial relevance.

Despite its importance in this specific application, there is a noticeable gap in the broader scientific literature regarding the fundamental chemistry of this compound. Detailed studies on its synthesis, reactivity, and spectroscopic properties are not widely published. This lack of comprehensive data presents an opportunity for further research to fully characterize this compound and explore its potential applications beyond its current role.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₃Cl |

| Molecular Weight | 168.66 g/mol |

| CAS Number | 60907-88-2 |

| Boiling Point (Predicted) | 231.4±9.0 °C |

| Density (Predicted) | 1.010±0.06 g/cm³ |

Interactive Data Table: Compound Nomenclature

| Systematic Name | Type |

| This compound | IUPAC Name |

| Benzene, 1-(1-chloroethyl)-2,3-dimethyl- | Index Name |

| 1-(2,3-Dimethylphenyl)ethyl chloride | Synonym |

Structure

3D Structure

Properties

IUPAC Name |

1-(1-chloroethyl)-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZFALDMBXRELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598582 | |

| Record name | 1-(1-Chloroethyl)-2,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60907-88-2 | |

| Record name | 1-(1-Chloroethyl)-2,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60907-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Chloroethyl)-2,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 1 Chloroethyl 2,3 Dimethylbenzene

Targeted Alkylation and Subsequent Chlorination of Dimethylbenzene Derivatives

A primary and logical route to 1-(1-chloroethyl)-2,3-dimethylbenzene involves a two-step process: the alkylation of a dimethylbenzene precursor followed by the targeted chlorination of the newly introduced ethyl group. This approach allows for controlled construction of the molecule.

Friedel-Crafts Alkylation Approaches Utilizing Dimethylbenzenes

The foundational step in this synthetic sequence is the introduction of an ethyl group onto the 2,3-dimethylbenzene (o-xylene) ring. The Friedel-Crafts alkylation is a classic and effective method for forming carbon-carbon bonds with aromatic rings. mt.com This electrophilic aromatic substitution reaction typically involves reacting an alkylating agent, such as an alkyl halide or an alkene, with the aromatic substrate in the presence of a Lewis acid catalyst. libretexts.org

In the synthesis of 1-ethyl-2,3-dimethylbenzene, 2,3-dimethylbenzene is reacted with an ethylating agent like chloroethane (B1197429) or ethylene. mt.com Strong Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are commonly used to catalyze the reaction. mt.commasterorganicchemistry.com The catalyst activates the ethylating agent, generating a carbocation or a carbocation-like complex which then attacks the electron-rich dimethylbenzene ring. libretexts.orgyoutube.com

The reaction proceeds as follows:

Formation of Electrophile: The Lewis acid catalyst polarizes the C-Cl bond of chloroethane, leading to the formation of an ethyl carbocation electrophile.

Electrophilic Attack: The π-electron system of the 2,3-dimethylbenzene ring acts as a nucleophile, attacking the ethyl carbocation. This forms a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org

Deprotonation: A base, typically AlCl₄⁻, removes a proton from the carbon atom bearing the new ethyl group, restoring the aromaticity of the ring and regenerating the catalyst. mt.com

A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation. The initial product, 1-ethyl-2,3-dimethylbenzene, is more reactive than the starting material (2,3-dimethylbenzene) because the added alkyl group is electron-donating, further activating the ring towards electrophilic attack. libretexts.org To mitigate this, reaction conditions such as temperature, reaction time, and the molar ratio of reactants must be carefully controlled. Using a large excess of the aromatic substrate can also favor monoalkylation.

| Aromatic Substrate | Ethylating Agent | Lewis Acid Catalyst | Typical Product |

|---|---|---|---|

| 2,3-Dimethylbenzene (o-Xylene) | Chloroethane (C₂H₅Cl) | Aluminum Chloride (AlCl₃) | 1-Ethyl-2,3-dimethylbenzene |

| 2,3-Dimethylbenzene (o-Xylene) | Ethylene (C₂H₄) | Ferric Chloride (FeCl₃) | 1-Ethyl-2,3-dimethylbenzene |

| 2,3-Dimethylbenzene (o-Xylene) | Bromoethane (C₂H₅Br) | Aluminum Bromide (AlBr₃) | 1-Ethyl-2,3-dimethylbenzene |

Regioselective Chlorination of Alkylaromatic Side Chains

Following the successful synthesis of 1-ethyl-2,3-dimethylbenzene, the next critical step is the selective chlorination of the ethyl side chain at the alpha (benzylic) position. It is crucial to avoid chlorination of the aromatic ring itself, which is a competing reaction pathway. google.com Side-chain halogenation is typically favored under conditions that promote the formation of free radicals. google.com

Free-radical chlorination is the most common industrial method for the side-chain halogenation of alkylbenzenes. mdpi.com This process involves the homolytic cleavage of molecular chlorine (Cl₂) into chlorine radicals, which are highly reactive species. The initiation of this chain reaction can be achieved by irradiating the reaction mixture with ultraviolet (UV) light or by adding a radical initiator, such as a peroxide. google.com

The mechanism proceeds via a chain reaction:

Initiation: UV light or heat provides the energy to break the Cl-Cl bond, forming two chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from the benzylic position of the ethyl group. This is the most favorable position because the resulting benzylic radical is stabilized by resonance with the aromatic ring. This step generates the 1-(2,3-dimethylphenyl)ethyl radical and a molecule of hydrogen chloride (HCl). The benzylic radical then reacts with another molecule of Cl₂ to form the desired product, this compound, and a new chlorine radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

To ensure selectivity for the side chain over the aromatic ring, the reaction is performed in the absence of Lewis acids and typically at elevated temperatures or under UV irradiation. google.com The use of specific solvents, such as chlorinated benzotrifluorides, can enhance the process by improving the solubility of reactants and allowing for solvent recycling. google.com

While radical-mediated chlorination is effective, achieving high regioselectivity can be challenging, and polychlorinated byproducts can form. Modern synthetic chemistry has focused on developing catalytic systems that offer greater control over the chlorination process. These methods often operate under milder conditions and can provide higher yields of the desired alpha-chlorinated product.

One innovative approach involves the use of visible-light photoredox catalysis. mdpi.com In a representative system, a chlorinating reagent like N,N-dichloroacetamide can be used in the absence of metal catalysts or external radical initiators. mdpi.com The reaction is initiated by the homolytic cleavage of the N-Cl bond under visible light irradiation, generating a chlorine radical that selectively abstracts the benzylic hydrogen, leading to the formation of the alpha-chloro product. mdpi.com

Other catalytic systems employ N-chlorosuccinimide (NCS) as the chlorine source in the presence of various catalysts. For instance, triplet ketone-catalyzed C(sp³)-H chlorination has been demonstrated, where a ketone catalyst is irradiated with a fluorescent lamp to promote the reaction. chemicalbook.com These methods provide a valuable alternative to traditional radical chlorination, often with improved selectivity and under more environmentally benign conditions. mdpi.com

| Method | Chlorine Source | Initiator/Catalyst | Key Features |

|---|---|---|---|

| Radical-Mediated | Chlorine Gas (Cl₂) | UV Light or Peroxide Initiator | Classic industrial method; potential for polychlorination. google.com |

| Visible Light-Mediated | N,N-dichloroacetamide | Visible Light (Metal-free) | Milder conditions; no additives required. mdpi.com |

| Catalytic | N-chlorosuccinimide (NCS) | Ketone Catalyst + Light | High regioselectivity for C(sp³)-H bonds. chemicalbook.com |

Alternative Synthetic Routes to Chloroethylated Benzenes

Beyond the two-step sequence of alkylation followed by chlorination, other synthetic strategies can be envisioned for preparing this compound. One alternative involves the Friedel-Crafts acylation of 2,3-dimethylbenzene with acetyl chloride (CH₃COCl) and a Lewis acid catalyst like AlCl₃. This reaction yields 1-(2,3-dimethylphenyl)ethanone. The resulting ketone can then be reduced to the corresponding alcohol, 1-(2,3-dimethylphenyl)ethanol, using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). Finally, the hydroxyl group of the alcohol can be converted to a chlorine atom using a chlorinating agent like thionyl chloride (SOCl₂) or hydrogen chloride (HCl). This multi-step route, while longer, avoids the polyalkylation issues associated with Friedel-Crafts alkylation and provides excellent regioselectivity.

Another approach could involve the direct reaction of 2,3-dimethylbenzene with 1,1-dichloroethane (B41102) in the presence of a Lewis acid catalyst. However, such reactions can be difficult to control and may lead to a mixture of products, including polymeric materials.

Methodological Innovations in Chemical Synthesis Relevant to this compound

Recent advancements in organic synthesis offer promising new avenues for the preparation of compounds like this compound. The field of C-H activation and functionalization is particularly relevant. Directed C-H chlorination, where a directing group on the substrate guides a catalyst to a specific C-H bond, could offer unparalleled selectivity. For instance, methods using sulfamate (B1201201) esters as directing groups have been developed for the radical-mediated chlorination of aliphatic C-H bonds, achieving chlorination at specific positions through a 1,6-hydrogen-atom transfer (HAT) process. nih.govchemrxiv.orgresearchgate.net While not directly demonstrated on this specific substrate, the principles could be adapted for highly selective syntheses of complex alkylaromatics.

Furthermore, the use of solid acid catalysts, such as zeolites, in Friedel-Crafts alkylation is a significant innovation. researchgate.net These heterogeneous catalysts offer environmental and operational advantages over traditional homogeneous Lewis acids like AlCl₃, including easier separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse. researchgate.net Such systems are being explored for the synthesis of various alkylbenzenes and represent a greener approach to the initial alkylation step. researchgate.netresearchgate.net

The continuing development of multicomponent reactions (MCRs) also presents an opportunity for more efficient synthesis. researchgate.net An MCR could potentially construct the chloroethylated benzene (B151609) framework in a single step from simpler precursors, improving atom economy and reducing waste. researchgate.net

Elucidation of Reaction Mechanisms and Mechanistic Organic Chemistry of 1 1 Chloroethyl 2,3 Dimethylbenzene

Investigation of Nucleophilic Substitution Pathways at the Chloroethyl Moiety

The chloroethyl group in 1-(1-chloroethyl)-2,3-dimethylbenzene is situated on a secondary benzylic carbon. This structural feature allows for nucleophilic substitution to proceed via two primary mechanistic pathways: the unimolecular (SN1) and the bimolecular (SN2) routes. The benzylic position can stabilize a carbocation intermediate through resonance with the aromatic ring, a key factor for the SN1 mechanism. libretexts.org Conversely, the secondary nature of the carbon atom also permits a concerted, backside attack by a nucleophile, characteristic of the SN2 mechanism. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

Kinetic and Thermodynamic Aspects of Substitution Reactions

The kinetics of nucleophilic substitution on this compound are dictated by the underlying mechanism.

SN1 Pathway : This is a two-step mechanism involving the initial, slow formation of a secondary benzylic carbocation, followed by a rapid attack by the nucleophile. The rate of the reaction is dependent only on the concentration of the substrate, this compound, and is independent of the nucleophile's concentration. The rate-determining step is the heterolytic cleavage of the carbon-chlorine bond. The stability of the resulting carbocation, which is enhanced by resonance with the 2,3-dimethylphenyl group, is a crucial thermodynamic factor favoring this pathway. dalalinstitute.com

SN2 Pathway : This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. Thermodynamically, this pathway proceeds through a single, high-energy transition state rather than a stable intermediate.

The choice between these pathways represents a balance between the energy required to form the carbocation (for SN1) and the steric hindrance encountered by the nucleophile during backside attack (for SN2). researchgate.net Solvents with high polarity and ionizing power favor the SN1 mechanism by stabilizing the carbocation intermediate, while strong, unhindered nucleophiles and aprotic solvents favor the SN2 pathway. nih.gov

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Molecularity | Unimolecular (rate-determining step) | Bimolecular |

| Reaction Steps | Two steps (carbocation intermediate) | One step (concerted) |

| Substrate Preference | 3° benzylic > 2° benzylic > 1° benzylic | 1° benzylic > 2° benzylic > 3° benzylic |

| Nucleophile Requirement | Weak nucleophiles are effective | Strong nucleophiles are required |

| Solvent Preference | Polar, protic solvents | Polar, aprotic solvents |

Influence of Substrate Structure on Reaction Selectivity

The structure of this compound significantly influences the selectivity and rate of nucleophilic substitution reactions.

Electronic Effects : The two methyl groups on the benzene (B151609) ring are electron-donating. Through inductive and hyperconjugative effects, they increase the electron density of the aromatic ring, which in turn helps to stabilize the adjacent benzylic carbocation formed during an SN1 reaction. This stabilization makes the SN1 pathway more favorable for this substrate compared to (1-chloroethyl)benzene.

Steric Effects : The methyl group at the 2-position (ortho to the chloroethyl group) creates steric hindrance around the reaction center. This bulkiness impedes the backside attack required for an SN2 reaction, thereby slowing down this pathway. dalalinstitute.com The steric hindrance in this compound is more significant than in its isomers where the methyl groups are further from the reaction site (e.g., 1-(1-chloroethyl)-3,4-dimethylbenzene). Consequently, for reactions under SN2 conditions, the rate would be expected to be slower than for less sterically hindered benzylic halides. dalalinstitute.com

The interplay of these effects determines the reaction's selectivity. For instance, when reacting with a strong, bulky base, elimination (E2) might compete with substitution (SN2). However, with weaker bases or in ionizing solvents, substitution (SN1) is more likely to be the dominant pathway, potentially competing with E1 elimination. libretexts.org

Electrophilic Aromatic Substitution Dynamics on the Dimethylbenzene Ring

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or benzenonium ion. libretexts.org The existing substituents on the benzene ring—two methyl groups and one 1-chloroethyl group—determine the reactivity of the ring and the position of the incoming electrophile. libretexts.org

The two methyl groups at positions 2 and 3 are electron-donating groups (EDGs) and are considered activating groups. wikipedia.org They increase the nucleophilicity of the benzene ring, making it more reactive towards electrophiles than benzene itself. scielo.org.mx Both methyl groups are ortho, para-directors. savemyexams.com The 1-chloroethyl group is generally considered a weakly deactivating group due to the electron-withdrawing inductive effect of the chlorine atom, but it also acts as an ortho, para-director. stackexchange.com

The directing effects of these three substituents are summarized below:

1-(1-Chloroethyl) group : Directs to positions 2 and 6 (ortho) and 4 (para).

2-Methyl group : Directs to positions 1 and 3 (ortho) and 5 (para).

3-Methyl group : Directs to positions 2 and 4 (ortho) and 6 (para).

Position 4 : Strongly activated. It is ortho to the 3-methyl group and para to the 1-(1-chloroethyl) group. This cooperative effect makes it a highly likely site for substitution.

Position 6 : Strongly activated. It is ortho to the 1-(1-chloroethyl) group and para to the 3-methyl group.

Position 5 : Moderately activated. It is para to the 2-methyl group but meta to the other two groups.

Positions 1, 2, 3 : Already substituted.

Therefore, electrophilic attack is most likely to occur at positions 4 and 6, where the activating effects of the substituents are cumulative. Steric hindrance may favor substitution at position 6 over position 4, depending on the size of the electrophile.

| Position on Ring | Effect of 1-(1-Chloroethyl) Group | Effect of 2-Methyl Group | Effect of 3-Methyl Group | Overall Predicted Activity |

|---|---|---|---|---|

| 4 | Para (Activating) | Meta (Neutral) | Ortho (Activating) | Strongly Activated |

| 5 | Meta (Neutral) | Para (Activating) | Meta (Neutral) | Activated |

| 6 | Ortho (Activating) | Meta (Neutral) | Para (Activating) | Strongly Activated |

Radical Reaction Pathways Involving the Chloroethyl Group

The this compound molecule can undergo radical reactions, particularly at the benzylic position of the chloroethyl group. These reactions are typically initiated by heat or ultraviolet (UV) light. youtube.com A common example is free-radical halogenation. masterorganicchemistry.com

The mechanism involves three key stages:

Initiation : Homolytic cleavage of a halogen molecule (e.g., Br2 or Cl2) by heat or light to generate two halogen radicals.

Propagation : A halogen radical abstracts the hydrogen atom from the benzylic carbon. This is the most favorable site for hydrogen abstraction because it leads to the formation of a resonance-stabilized secondary benzylic radical. youtube.com This radical is stabilized by delocalization of the unpaired electron over the adjacent aromatic ring. The newly formed benzylic radical then reacts with another halogen molecule to form the product and a new halogen radical, which continues the chain reaction.

Termination : The reaction ceases when radicals combine with each other.

The stability of the benzylic radical intermediate is the key factor driving the selectivity of the reaction for the benzylic position over any other C-H bond in the molecule. masterorganicchemistry.com Additionally, the carbon-chlorine bond itself can undergo homolysis under certain conditions, such as radiolysis, to form a benzylic radical cation. rsc.org

Isomerization and Rearrangement Phenomena in Chlorinated Ethylbenzenes

Rearrangements can occur in reactions involving this compound, particularly when carbocation intermediates are formed, such as in SN1 reactions or Friedel-Crafts alkylations. libretexts.orgpressbooks.pub

Carbocation Rearrangements : When the secondary benzylic carbocation is formed by the departure of the chloride ion, it is subject to rearrangement if a more stable carbocation can be formed. libretexts.org This typically happens via a 1,2-hydride or 1,2-alkyl shift. In the specific case of the 1-(2,3-dimethylphenyl)ethyl cation, a 1,2-hydride shift from the adjacent methyl group on the ethyl chain is not possible. A shift of one of the ring's methyl groups or a hydride from the ring onto the benzylic carbon is energetically unfavorable as it would disrupt the aromatic system. Therefore, significant intramolecular rearrangement of the carbocation is less likely compared to other alkyl halides that can form more stable tertiary carbocations. libretexts.org

Isomerization of the Substitution Pattern : Under acidic conditions, such as those used in Friedel-Crafts reactions, the chloroethyl group can potentially migrate to a different position on the aromatic ring. This intermolecular process can lead to a mixture of isomers. Similarly, the methyl groups themselves can migrate around the ring to achieve a thermodynamically more stable arrangement, although this typically requires harsh conditions. youtube.com Sigmatropic rearrangements are another class of isomerization reactions, but they are less common for this type of substrate compared to systems with more extended pi systems or specific functional groups. researchgate.net

Cutting Edge Analytical Techniques for the Characterization and Quantification of 1 1 Chloroethyl 2,3 Dimethylbenzene

Chromatographic Separations and Mass Spectrometry Applications

Chromatographic and mass spectrometric techniques are fundamental tools for the analysis of 1-(1-Chloroethyl)-2,3-dimethylbenzene, offering both separation from complex matrices and detailed structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the qualitative identification and quantitative measurement of this compound. In GC, the compound is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum is a unique fingerprint of the molecule, characterized by a molecular ion peak and various fragment ions. The molecular ion (M+) peak for this compound would appear at a mass-to-charge ratio (m/z) of approximately 168.66. A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be a characteristic M+2 peak at m/z 170, with an intensity of about one-third of the molecular ion peak.

Fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for this compound include the loss of a chlorine atom (M-35), leading to a fragment ion at m/z 133, and the loss of the entire chloroethyl side chain. Alpha-cleavage (cleavage of the bond between the benzene (B151609) ring and the chloroethyl group) and beta-cleavage (cleavage within the ethyl group) are also expected fragmentation patterns.

For quantitative analysis, a calibration curve is typically prepared using standards of known concentration. By comparing the peak area of the compound in a sample to the calibration curve, its concentration can be accurately determined.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 168/170 | [C₁₀H₁₃Cl]⁺ | Molecular Ion (M⁺) with isotopic pattern |

| 133 | [C₁₀H₁₃]⁺ | Loss of Cl radical |

| 105 | [C₈H₉]⁺ | Loss of C₂H₄Cl radical |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous confirmation of the molecular formula of this compound. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio of an ion to four or more decimal places. This high level of precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

The exact mass of this compound (C₁₀H₁₃Cl) can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, and ³⁵Cl). By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence. Any deviation between the measured and theoretical mass is typically in the low parts-per-million (ppm) range, providing strong evidence for the correct elemental composition.

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural elucidation of this compound, providing information about the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure and differentiating between isomers of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide a wealth of structural information. The aromatic protons of this compound are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The protons of the two methyl groups attached to the benzene ring will appear as singlets in the upfield region, while the protons of the chloroethyl group will show a characteristic splitting pattern (a doublet and a quartet) due to spin-spin coupling.

¹³C NMR is particularly powerful for distinguishing between isomers. The number of unique signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule, which is determined by the molecule's symmetry. Isomers of this compound will have different substitution patterns on the benzene ring, leading to different numbers of unique carbon signals, allowing for their unambiguous differentiation.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet |

| Methine (CH-Cl) | ~5.0 | Quartet |

| Methyl (Ar-CH₃) | ~2.3 | Singlet |

| Methyl (CH-CH₃) | ~1.5 | Doublet |

Infrared and Ultraviolet-Visible Spectroscopies in Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H bonds of the methyl and ethyl groups will exhibit stretching vibrations just below 3000 cm⁻¹. A key absorption band for this molecule would be the C-Cl stretching vibration, which typically appears in the 800-600 cm⁻¹ region of the spectrum.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzene ring in this compound is a chromophore that absorbs UV radiation. The presence of alkyl and chloroethyl substituents on the benzene ring will cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| C-Cl | Stretching | 800 - 600 |

X-ray Fluorescence (XRF) and Elemental Analysis for Chlorine Content

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used for elemental analysis. It is particularly well-suited for determining the chlorine content in this compound. In XRF, the sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the atoms. The resulting vacancies are filled by outer-shell electrons, and the excess energy is emitted as fluorescent X-rays. Each element emits fluorescent X-rays at a characteristic energy, allowing for the identification of the elements present in the sample.

The intensity of the emitted fluorescent X-rays is proportional to the concentration of the element in the sample. For quantitative analysis of chlorine, the instrument is calibrated using a set of standards with known chlorine concentrations. This allows for the creation of a calibration curve that can be used to determine the chlorine content of an unknown sample. XRF is a rapid and reliable method for verifying the elemental composition of this compound and ensuring it meets the required specifications. The theoretical chlorine content by mass in this compound can be calculated from its molecular formula, providing a benchmark for the experimental results obtained by XRF.

Advanced Techniques for Organic Chloride Detection in Complex Matrices

The accurate characterization and quantification of specific organic chlorides, such as this compound, within complex matrices like industrial chemical streams or environmental samples, present significant analytical challenges. The high abundance of structurally similar hydrocarbons and other compounds can cause severe interference, necessitating the use of highly selective and sensitive analytical technologies. rsc.orgagilent.com Cutting-edge hyphenated techniques, which couple powerful separation methods with advanced detection systems, are crucial for isolating and measuring target analytes in these challenging environments.

Recent advancements have moved beyond traditional methods for total chlorine analysis, such as combustion with microcoulometric titration, to focus on speciation, which is the identification and quantification of individual chlorine-containing compounds. agilent.comiteh.ai This is particularly important for assessing the presence of specific impurities or contaminants. The following methods represent the forefront of analytical capabilities for organic chloride detection.

Gas Chromatography Coupled with Advanced Mass Spectrometry

Gas chromatography (GC) remains a primary tool for separating volatile and semi-volatile organic compounds from complex mixtures. When paired with advanced mass spectrometry detectors, it provides unparalleled specificity and sensitivity.

High-Resolution Time-of-Flight Mass Spectrometry (GC/Q-TOF)

The coupling of gas chromatography with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer offers high-resolution mass analysis, enabling the differentiation of target analytes from matrix interferences with very similar nominal masses. By using accurate mass extracted ion chromatograms, exceptional selectivity can be achieved even in extremely complex hydrocarbon matrices like petroleum reformate. agilent.com This technique is capable of detecting and quantifying chlorinated hydrocarbons at sub-parts-per-million (ppm) levels. agilent.com

Interactive Table: Performance of GC/Q-TOF for Chlorinated Hydrocarbon Analysis agilent.com

| Parameter | Value | Details |

|---|---|---|

| Technique | GC/Q-TOF HRMS | Agilent 7200 GC/Q-TOF |

| Matrix | Reformate | A complex petroleum product. |

| Sensitivity | < 2 pg on-column | Corresponds to 0.5 ppm (mg/kg) in the matrix. |

| Selectivity | High | Achieved via accurate mass ion extraction. |

| Mass Error | < -3.2 ppm | Demonstrated for compounds like Chlorobenzene and Benzyl chloride in-matrix. |

Inductively Coupled Plasma Tandem Mass Spectrometry (GC-ICP-MS/MS)

For highly selective chlorine speciation, the hyphenation of gas chromatography with inductively coupled plasma tandem mass spectrometry (GC-ICP-MS/MS) is a powerful tool. rsc.orgresearchgate.net This method allows for the sensitive detection of chlorine by monitoring its specific isotopes. The use of a reaction gas, such as hydrogen (H₂), in the MS/MS collision cell minimizes spectral interferences from the co-eluting hydrocarbon matrix. rsc.org A key advantage is its ability to perform compound-independent calibration (CIC), where the response is equimolar for different organochlorides based on their elemental chlorine content. rsc.orgresearchgate.net This is particularly useful for the untargeted analysis of organochlorides in complex samples like light petroleum products and plastic pyrolysis oils. rsc.org

Interactive Table: GC-ICP-MS/MS System Operating Conditions and Performance rsc.orgresearchgate.net

| Parameter | Value/Condition | Purpose/Result |

|---|---|---|

| Technique | GC-ICP-MS/MS | For chlorine speciation in hydrocarbon matrices. |

| Reaction Gas | H₂ in collision cell | Enhances selectivity and sensitivity for chlorine. |

| Calibration | Compound-Independent | Linear, equimolar response against elemental chlorine. |

| Quantification Limit | 30–100 µgCl L⁻¹ per peak | For various organochlorides in n-heptane. |

| Linear Range | 0.1–15 mgCl L⁻¹ per peak | Demonstrates a large dynamic range with minimal matrix effects. |

A specific gas chromatography method has been developed for the determination of this compound as a potential genotoxic impurity. scribd.com This highlights the applicability of GC-based methods for targeted quantification of this specific compound.

Interactive Table: GC Method for this compound Quantification scribd.com

| Parameter | Value |

|---|---|

| Linear Range | 0.92–13.82 µg·mL⁻¹ |

| Correlation Coefficient (r) | 0.9998 |

| Limit of Detection (LOD) | 0.46 µg·mL⁻¹ |

| Limit of Quantification (LOQ) | 0.92 µg·mL⁻¹ |

| Average Recovery | 115.7% |

Advanced Spectrometric and Other Techniques

While GC-MS is a dominant platform, other advanced techniques offer alternative or complementary information for organic chloride analysis.

High-Resolution Continuum Source Graphite (B72142) Furnace Molecular Absorption Spectrometry (HR-CS-GF-MAS)

This technique offers an alternative approach for the determination of adsorbable organic chlorine (AOCl) in aqueous matrices. kobv.de It involves the indirect quantification of organic chlorine by monitoring the molecular absorption of a transient aluminum monochloride (AlCl) molecule formed in a graphite furnace. kobv.de After extracting the organic chlorine from the matrix via solid-phase extraction, the method provides a measure of the total organic chlorine content. kobv.de The technique has been validated against standard methods and demonstrates good linearity and low detection limits. kobv.de

Interactive Table: Performance of HR-CS-GF-MAS for AOCl Determination kobv.de

| Parameter | Value |

|---|---|

| Target Analyte | Adsorbable Organic Chlorine (AOCl) |

| Detection Principle | Molecular absorption of AlCl |

| Limit of Detection | 48 pg |

| Characteristic Mass | 22 pg |

| Linear Range | 0.1–2.5 ng (R² = 0.9986) |

Monochromatic Energy Dispersive X-ray Fluorescence (MEDXRF)

X-ray Fluorescence (XRF) is a well-established technique for total elemental analysis. Advanced MEDXRF systems provide enhanced sensitivity for determining total organic chloride content in hydrocarbon fractions. spectroscopyonline.com Following sample preparation steps like distillation to isolate a naphtha fraction and washing to remove inorganic chlorides, MEDXRF can be used for direct analysis as specified in methods like ASTM D4929 Part C. spectroscopyonline.com The use of monochromatic excitation reduces background noise, improving detection limits compared to conventional XRF. spectroscopyonline.com

Theoretical and Computational Chemistry Studies on 1 1 Chloroethyl 2,3 Dimethylbenzene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of molecules. For a compound like 1-(1-chloroethyl)-2,3-dimethylbenzene, methods such as B3LYP with a basis set like 6-311G++(d,p) would be utilized to find the optimized molecular geometry. researchgate.net These calculations yield precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's most stable spatial arrangement.

The electronic structure can be elucidated through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. Furthermore, Mulliken charge analysis can provide insights into the charge distribution across the molecule, identifying electropositive and electronegative centers. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data) This table presents expected values based on calculations for similar substituted benzene (B151609) molecules. Actual values would require specific DFT calculations for the title compound.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-C (aromatic) | ~1.39 - 1.40 |

| C-C (ethyl) | ~1.53 | |

| C-Cl | ~1.80 | |

| C-H (aromatic) | ~1.08 | |

| C-H (methyl/ethyl) | ~1.09 | |

| **Bond Angles (°) ** | C-C-C (in ring) | ~120 |

| C(ring)-C(ethyl)-C(ethyl) | ~110 | |

| C(ethyl)-C(ethyl)-Cl | ~109.5 |

| Dihedral Angle (°) | C(ring)-C(ring)-C(ethyl)-C(ethyl) | Variable (defines conformation) |

Table 2: Illustrative Electronic Properties for this compound (Hypothetical Data) This table presents expected values based on calculations for analogous molecules.

| Property | Value (eV) |

|---|---|

| HOMO Energy | ~ -8.5 |

| LUMO Energy | ~ -0.5 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing transition states, which are the high-energy intermediates that govern the reaction rate.

For instance, in a nucleophilic substitution reaction where the chlorine atom is replaced, computational models can calculate the activation energy required to reach the transition state. This information is vital for predicting reaction kinetics and understanding the factors that influence reactivity. scispace.com Techniques like intrinsic reaction coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the reactants and products.

Conformational Analysis and Isomeric Energetics

The presence of the 1-chloroethyl group introduces conformational flexibility to the molecule. Rotation around the single bond connecting the ethyl group to the benzene ring, as well as the C-C bond within the ethyl group itself, leads to different spatial arrangements known as conformers. byjus.com

Conformational analysis aims to identify the most stable conformers and determine the energy barriers to rotation between them. Using computational methods, the potential energy of the molecule can be calculated as a function of specific dihedral angles. The results of such an analysis would likely show that staggered conformations, which minimize steric hindrance between the chlorine atom, the methyl group of the ethyl chain, and the methyl groups on the benzene ring, are energetically favored over eclipsed conformations. The energy difference between the most and least stable conformers provides insight into the molecule's flexibility and the relative populations of each conformer at a given temperature.

Table 3: Illustrative Relative Energies of Conformers for this compound (Hypothetical Data) This table illustrates the expected energy differences for rotation around the C(ring)-C(ethyl) bond.

| Conformation | Dihedral Angle (approx.) | Relative Energy (kJ/mol) |

|---|---|---|

| Anti-periplanar (staggered) | 180° | 0 (most stable) |

| Gauche (staggered) | 60°, 300° | ~4.0 |

Prediction of Spectroscopic Properties through Computational Methods

Theoretical calculations are highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for their identification and characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into the NMR chemical shifts (¹H and ¹³C) that would be observed experimentally. pearson.com These predicted spectra can help in assigning the signals in an experimental spectrum and can be particularly useful for distinguishing between isomers. youtube.com

Vibrational Spectroscopy: The vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy can be calculated from the second derivatives of the energy with respect to atomic displacements. semanticscholar.org By analyzing the computed vibrational modes, specific peaks in an experimental spectrum can be assigned to particular molecular motions, such as C-H stretches, C=C ring stretches, or the C-Cl stretch. researchgate.net

Table 4: Illustrative Predicted Spectroscopic Data for this compound (Hypothetical Data) This table presents expected spectral data based on calculations for similar compounds.

| Spectroscopy Type | Feature | Predicted Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (ppm) | ~140 | Aromatic C attached to ethyl group |

| Chemical Shift (ppm) | ~135 | Aromatic C attached to methyl groups | |

| Chemical Shift (ppm) | ~125-130 | Other aromatic C | |

| Chemical Shift (ppm) | ~60 | C-Cl | |

| Chemical Shift (ppm) | ~20-25 | Methyl C's | |

| ¹H NMR | Chemical Shift (ppm) | ~7.0-7.2 | Aromatic H |

| Chemical Shift (ppm) | ~5.1 (quartet) | H on C-Cl | |

| Chemical Shift (ppm) | ~2.3 (singlets) | Methyl H's on ring | |

| Chemical Shift (ppm) | ~1.8 (doublet) | Methyl H's on ethyl group | |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3000-3100 | Aromatic C-H stretch |

| Wavenumber (cm⁻¹) | ~2850-2980 | Aliphatic C-H stretch | |

| Wavenumber (cm⁻¹) | ~1450-1600 | Aromatic C=C stretch |

Environmental Transformation and Degradation Pathways of 1 1 Chloroethyl 2,3 Dimethylbenzene

Photochemical Degradation Mechanisms in Atmospheric and Aquatic Environments

In the atmosphere, 1-(1-Chloroethyl)-2,3-dimethylbenzene is susceptible to photochemical degradation, primarily initiated by reactions with hydroxyl radicals (•OH). These highly reactive radicals can lead to the abstraction of a hydrogen atom from the ethyl group or addition to the aromatic ring, initiating a cascade of oxidation reactions. The presence of chlorine and methyl groups on the benzene (B151609) ring influences the reaction rates and the nature of the resulting products. In aquatic environments, direct photolysis may occur if the compound absorbs light in the solar spectrum. However, indirect photolysis, mediated by sensitizers like dissolved organic matter, is often a more significant degradation pathway for aromatic compounds. rsc.org Halogenated compounds, in particular, can be susceptible to photochemical degradation in aquatic systems. rsc.org

Microbial Degradation and Biotransformation Pathways

Microbial degradation is a key process in the natural attenuation of chlorinated aromatic compounds in soil and water. nih.govmdpi.com The biodegradability of this compound is dependent on various factors, including the presence of adapted microbial communities and prevailing environmental conditions.

Under aerobic conditions, bacteria can initiate the degradation of chlorinated aromatic hydrocarbons through oxidative pathways. nih.govarizona.edu The initial attack often involves the action of dioxygenase enzymes, which incorporate molecular oxygen into the aromatic ring, leading to the formation of chlorinated catechols. nih.govarizona.edu These intermediates are then further metabolized through ring cleavage and subsequent reactions, ultimately leading to mineralization (conversion to CO2, water, and chloride ions).

In anaerobic environments, reductive dehalogenation is a more common initial step. nih.govarizona.edu This process involves the removal of the chlorine atom from the ethyl group, which can be followed by the degradation of the resulting alkylated benzene. Lower chlorinated benzenes are generally less readily transformed under anaerobic conditions. nih.govarizona.edu

A variety of microorganisms have been identified as capable of degrading chlorinated aromatic compounds. nih.gov Genera such as Pseudomonas and Burkholderia are well-known for their ability to aerobically degrade chlorobenzenes. nih.gov Under anaerobic conditions, dehalogenating bacteria, including members of the genus Dehalococcoides, play a critical role in the reductive dechlorination of higher chlorinated benzenes. nih.govarizona.edu It is likely that a consortium of different microbial species would be involved in the complete degradation of this compound, with different organisms carrying out specific steps in the degradation pathway.

The aerobic degradation of chlorinated aromatic compounds typically proceeds through the formation of substituted catechols. nih.govarizona.edu For this compound, this would likely involve the formation of a chloroethyl-dimethyl-catechol. Subsequent enzymatic reactions would lead to the cleavage of the aromatic ring. The specific intermediates formed would depend on the position of the initial enzymatic attack. Under anaerobic conditions, the primary initial product would be 2,3-dimethyl-ethylbenzene, resulting from reductive dechlorination. Further degradation of this intermediate would then follow pathways established for alkylbenzenes.

Table 1: Potential Degradation Intermediates of this compound

| Degradation Pathway | Potential Intermediates |

| Aerobic | Chloroethyl-dimethyl-catechol, Chloroethyl-dimethyl-muconic acid |

| Anaerobic | 2,3-Dimethyl-ethylbenzene |

Abiotic Hydrolysis and Other Non-Biological Transformation Processes

Abiotic hydrolysis can contribute to the transformation of this compound, particularly the chloroethyl side chain. The carbon-chlorine bond in the ethyl group is susceptible to nucleophilic substitution by water, which would lead to the formation of 1-(1-hydroxyethyl)-2,3-dimethylbenzene and hydrochloric acid. The rate of this reaction is influenced by environmental factors such as pH and temperature. While generally slower than microbial degradation for many organic pollutants, hydrolysis can be a significant transformation process under certain conditions.

Environmental Persistence and Mobility Considerations for Chloroethylated Arenes

The environmental persistence of chloroethylated arenes is influenced by the interplay of the degradation pathways mentioned above. The presence of the chlorine atom can increase the compound's resistance to degradation compared to its non-chlorinated analog. The methyl groups on the aromatic ring can also affect the rate of microbial attack. In general, chlorinated aromatic compounds are of environmental concern due to their potential for persistence and bioaccumulation. nih.gov

The mobility of this compound in the environment is governed by its physical and chemical properties, such as its water solubility and octanol-water partition coefficient (Kow). Compounds with lower water solubility and higher Kow values tend to sorb to soil and sediment, reducing their mobility in water but potentially increasing their persistence.

Synthetic Utility and Chemical Transformations of 1 1 Chloroethyl 2,3 Dimethylbenzene As a Building Block

Role as a Versatile Intermediate in Organic Synthesis

The primary role of 1-(1-chloroethyl)-2,3-dimethylbenzene in organic synthesis stems from the reactivity of its secondary alkyl chloride functional group. The chlorine atom, being a good leaving group, makes the benzylic carbon susceptible to attack by a wide range of nucleophiles. This susceptibility is the foundation of its versatility, enabling its use as a precursor for a diverse array of derivatives. guidechem.com

This compound serves as a key starting material for introducing the 1-(2,3-dimethylphenyl)ethyl moiety into larger molecular frameworks. Its utility is analogous to other chloroethyl-substituted aromatic compounds, which are frequently employed as intermediates in the production of pharmaceuticals and other fine chemicals. guidechem.com The presence of the dimethyl-substituted benzene (B151609) ring also influences the compound's reactivity and the properties of the resulting products.

Derivatization and Functional Group Interconversion Strategies

The transformation of the chloroethyl group is the principal strategy for the derivatization of this compound. A variety of functional group interconversions (FGIs) can be employed to replace the chlorine atom, thereby creating new compounds with different chemical properties and functionalities.

The most common derivatization method is nucleophilic substitution, which typically proceeds via an SN2 mechanism, leading to an inversion of stereochemistry if the carbon center is chiral. ub.edu Key FGI strategies include:

Conversion to Other Halides: The chloride can be converted to other halides, such as iodides or bromides, through the Finkelstein reaction. vanderbilt.edu For example, reacting it with sodium iodide in acetone (B3395972) would yield 1-(1-iodoethyl)-2,3-dimethylbenzene. This transformation is often performed to install a better leaving group for subsequent reactions.

Synthesis of Alcohols: Reaction with hydroxide (B78521) ions (e.g., from NaOH or KOH) leads to the formation of the corresponding secondary alcohol, 1-(2,3-dimethylphenyl)ethanol.

Synthesis of Ethers: Alkoxide nucleophiles (e.g., sodium ethoxide) can be used to produce ethers.

Synthesis of Amines: Displacement of the chloride by ammonia (B1221849) or primary/secondary amines yields primary, secondary, or tertiary amines, respectively.

Synthesis of Nitriles: The introduction of a cyano group can be achieved by reaction with a cyanide salt, such as potassium cyanide (KCN), which extends the carbon chain by one atom. vanderbilt.edu

Synthesis of Azides: Reaction with sodium azide (B81097) (NaN₃) provides a route to synthesize 1-(1-azidoethyl)-2,3-dimethylbenzene, which can be further reduced to a primary amine. vanderbilt.edu

These transformations are summarized in the table below.

| Starting Material | Reagent(s) | Resulting Functional Group | Product Name |

| This compound | NaI, acetone | Alkyl Iodide | 1-(1-Iodoethyl)-2,3-dimethylbenzene |

| This compound | NaOH (aq) | Alcohol | 1-(2,3-Dimethylphenyl)ethanol |

| This compound | KCN, DMSO | Nitrile | 2-(2,3-Dimethylphenyl)propanenitrile |

| This compound | NaN₃ | Azide | 1-(1-Azidoethyl)-2,3-dimethylbenzene |

| This compound | R-NH₂ (Amine) | Substituted Amine | N-Alkyl-1-(2,3-dimethylphenyl)ethanamine |

Applications in the Construction of Complex Organic Molecules

The utility of this compound as a building block is highlighted by its role in the synthesis of complex, biologically active molecules. It is recognized as a key intermediate or reference standard in the synthesis of the pharmaceutical agent Detomidine. axios-research.com

Detomidine, chemically known as (±)-4-(1-(2,3-dimethylphenyl)ethyl)-1H-imidazole, is a potent α₂-adrenergic agonist used primarily in veterinary medicine as a sedative and analgesic. nih.gov The synthesis of Detomidine involves the coupling of the 1-(2,3-dimethylphenyl)ethyl fragment, derived from precursors like this compound, with an imidazole (B134444) ring system. This application underscores the importance of the title compound in constructing the precise molecular architecture required for specific pharmacological activity.

Exploration of Novel Reactions and Catalytic Transformations

While classic nucleophilic substitution remains a primary application, the reactivity of this compound makes it a candidate for modern and novel catalytic transformations. The field of organic synthesis has seen significant advances in the activation of traditionally less reactive bonds, including alkyl chlorides.

Recent progress in photoredox catalysis and metal-catalyzed reactions has opened new avenues for the transformation of unactivated alkyl halides. bohrium.comrsc.org These methods often involve the generation of alkyl radicals as key intermediates, enabling C-C bond formations that are challenging to achieve through conventional means. For a substrate like this compound, this could involve:

Radical-based C-C Coupling: Photoinduced or metal-catalyzed processes could generate a 1-(2,3-dimethylphenyl)ethyl radical, which could then be coupled with a variety of partners, including alkenes or arenes, to form more complex carbon skeletons. rsc.org

Cross-Electrophile Coupling: Merging photoredox and transition metal catalysis allows for the coupling of two different electrophiles, such as an alkyl halide and an aryl halide. rsc.org This strategy could potentially be used to couple this compound with other halogenated compounds.

Furthermore, transition metal-catalyzed cross-coupling reactions, which have traditionally been challenging for sp³-hybridized alkyl halides due to issues like slow oxidative addition and competing β-hydride elimination, are an active area of research. uwindsor.ca The development of new catalyst systems, often involving nickel or palladium, continues to expand the scope of these reactions to include substrates like secondary alkyl chlorides. The application of such advanced catalytic systems to this compound represents a promising area for future exploration, potentially leading to more efficient and novel pathways for the synthesis of complex organic molecules.

Future Research Directions and Emerging Paradigms for Chloroethylated Aromatics

Development of Sustainable and Green Synthesis Routes

The chemical industry is increasingly focused on developing sustainable and environmentally friendly processes. rsc.orguniroma1.it For chloroethylated aromatics like 1-(1-Chloroethyl)-2,3-dimethylbenzene, this translates to a shift away from traditional synthesis methods that may involve hazardous reagents and produce significant waste. Future research in this area will likely concentrate on several key aspects:

Alternative Chlorinating Agents: The use of safer and more sustainable chlorinating agents to replace traditional ones that can be hazardous.

Catalytic Systems: The development of highly efficient and recyclable catalysts to improve reaction rates and reduce energy consumption. researchgate.net

Green Solvents: The exploration of benign solvents, such as water or bio-based solvents, to replace volatile organic compounds (VOCs). nih.gov

Flow Chemistry: The implementation of continuous flow processes can offer better control over reaction parameters, leading to higher yields and improved safety.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Chloroethylated Aromatics

| Feature | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Chlorinating Agent | Often involves hazardous reagents | Use of safer, recyclable agents |

| Catalyst | Stoichiometric amounts of Lewis acids | Recyclable solid acids or photocatalysts |

| Solvent | Volatile organic compounds (VOCs) | Water, ionic liquids, or bio-solvents |

| Process | Batch processing | Continuous flow chemistry |

| Waste Generation | High | Minimized |

The adoption of these green chemistry principles will be crucial for the sustainable production of this compound and other related compounds. rsc.orguniroma1.it

Application of Machine Learning and AI in Reaction Prediction and Optimization

Predicting Reaction Outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the products and yields of new transformations. chemengconsulting.comneurips.cc This can help chemists to identify the most promising reaction conditions before even entering the lab.

Optimizing Reaction Conditions: AI algorithms can be used to systematically explore a wide range of reaction parameters (e.g., temperature, pressure, catalyst loading) to identify the optimal conditions for the synthesis of this compound with high yield and selectivity. softformance.comchemcopilot.com

Discovering Novel Synthetic Routes: AI can assist in the design of entirely new synthetic pathways by analyzing vast networks of chemical reactions. pharmafeatures.comsoftformance.com This could lead to the discovery of more efficient and sustainable routes to chloroethylated aromatics.

Table 2: Potential Applications of AI/ML in the Study of this compound

| Application Area | AI/ML Tool | Potential Outcome |

|---|---|---|

| Synthesis Planning | Retrosynthesis Algorithms | Identification of novel and efficient synthetic routes. softformance.com |

| Reaction Optimization | Bayesian Optimization | Rapid determination of optimal reaction conditions for yield and selectivity. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Estimation of physical, chemical, and toxicological properties. |

The integration of AI and ML into the research workflow will undoubtedly accelerate the pace of discovery and innovation in the field of chloroethylated aromatics.

Advanced Spectroscopic Monitoring of Reaction Kinetics

A detailed understanding of reaction kinetics is essential for optimizing chemical processes. Advanced spectroscopic techniques, coupled with sophisticated data analysis methods, are enabling the real-time monitoring of chemical reactions with unprecedented detail. rsc.orgresearchgate.net For the synthesis and subsequent reactions of this compound, these techniques can provide valuable insights:

In-situ Monitoring: Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy allow for the continuous monitoring of reactant and product concentrations throughout a reaction, providing a wealth of kinetic data. mdpi.com

Reaction Progress Analysis: The data obtained from spectroscopic monitoring can be used to determine reaction rates, identify reaction intermediates, and elucidate reaction mechanisms. rsc.org

Process Analytical Technology (PAT): The implementation of real-time monitoring is a key component of PAT, which aims to ensure the quality and consistency of chemical manufacturing processes.

The application of these advanced analytical methods will lead to a more fundamental understanding of the chemical behavior of this compound and facilitate the development of more robust and efficient chemical processes.

Exploration of Novel Catalytic Systems for Selective Transformations

Catalysis plays a central role in modern organic synthesis, enabling the selective transformation of functional groups under mild conditions. rsc.org For chloroethylated aromatics, the development of novel catalytic systems is a key area of research. Future efforts will likely focus on:

Shape-Selective Catalysts: The use of zeolites and other porous materials as catalysts can provide shape selectivity, favoring the formation of specific isomers in reactions involving the aromatic ring. researchgate.net

Photocatalysis: Visible-light photocatalysis offers a green and sustainable approach to a wide range of chemical transformations, and its application to the reactions of chloroethylated aromatics is a promising area of exploration.

Bifunctional Catalysts: Catalysts that incorporate multiple active sites can be designed to promote tandem reactions, allowing for the synthesis of complex molecules in a single step.

The discovery of new and more efficient catalytic systems will expand the synthetic utility of this compound and other chloroethylated aromatics.

Integration of Computational and Experimental Approaches for Mechanistic Understanding

A deep understanding of reaction mechanisms is crucial for the rational design of new and improved chemical processes. The integration of computational chemistry with experimental studies provides a powerful approach for elucidating complex reaction pathways. scielo.brscielo.brmorressier.com

Density Functional Theory (DFT) Calculations: DFT calculations can be used to model reaction intermediates and transition states, providing insights into the energetics of different reaction pathways. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules in solution, providing a more realistic picture of the reaction environment.

Synergy with Experiment: Computational predictions can guide the design of new experiments to test mechanistic hypotheses, while experimental results can be used to validate and refine computational models. scielo.brscielo.br

By combining the strengths of both computational and experimental approaches, researchers can gain a comprehensive understanding of the factors that control the reactivity and selectivity of chloroethylated aromatics like this compound.

Q & A

Q. How can 1-(1-Chloroethyl)-2,3-dimethylbenzene be structurally characterized in a research setting?

To confirm the identity of this compound, combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with gas chromatography-mass spectrometry (GC-MS). Key structural features include the chloroethyl group (δ ~4.0–5.0 ppm in ¹H NMR) and methyl substituents on the aromatic ring (δ ~2.2–2.5 ppm). Compare retention times in GC-MS with standards of alkylated benzene derivatives . For purity assessment, use high-performance liquid chromatography (HPLC) with UV detection, referencing protocols for similar chlorinated aromatics .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical route involves Friedel-Crafts alkylation of 2,3-dimethylbenzene with 1-chloroethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimize reaction conditions (temperature: 40–60°C, solvent: dichloromethane) to minimize side products like polysubstituted derivatives . Post-synthesis, purify via fractional distillation (boiling point ~233°C) or column chromatography using silica gel and non-polar eluents .

Q. What safety protocols are critical when handling this compound?

Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the chloroethyl group. Avoid contact with water, heat sources, or oxidizing agents due to potential decomposition into chlorinated byproducts . Use fume hoods and personal protective equipment (gloves, goggles) during handling. For spills, neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can competing reaction pathways during synthesis be analyzed and controlled?

Side reactions (e.g., isomerization or over-alkylation) can be studied using kinetic monitoring via in situ FT-IR or reaction calorimetry. Computational modeling (DFT) predicts intermediates and transition states, identifying energy barriers for pathway optimization . For example, steric hindrance from the 2,3-dimethyl groups may favor para-substitution; validate this using isotopic labeling (²H/¹³C) in mechanistic studies .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Impurities like residual AlCl₃ or chlorinated isomers require hyphenated techniques (GC-MS/MS or LC-QTOF). Use selective ion monitoring (SIM) for chlorine isotopes (³⁵Cl/³⁷Cl) to enhance sensitivity. For polar byproducts, employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient . Quantify limits of detection (LOD) via calibration curves of spiked standards .

Q. How does the chloroethyl group influence the compound’s reactivity in cross-coupling reactions?

The chloroethyl moiety can act as a directing group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric bulk from adjacent methyl groups may reduce catalytic efficiency. Screen ligands (e.g., SPhos, XPhos) to enhance turnover. Compare reactivity with analogs like 2,3-dimethylbenzyl chloride to assess electronic vs. steric effects .

Q. What computational tools predict environmental persistence or toxicity of this compound?

Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives or aquatic toxicity. Use software like EPI Suite to predict log Kow (hydrophobicity) and potential bioaccumulation. Experimental validation via OECD 301F ready biodegradability tests can confirm computational findings .

Specialized Methodological Considerations

Q. How can isomerism in related chlorinated ethylbenzenes be resolved?

For structural analogs (e.g., 1-(1-Chloroethyl)-3-methylbenzene, CAS 19935-78-5), use chiral chromatography (Chiralpak IA/IB columns) or vibrational circular dichroism (VCD) to distinguish enantiomers. Compare NOE correlations in 2D NMR to assign spatial configurations .

Q. What strategies optimize solvent selection for large-scale purification?

Screen solvents using Hansen solubility parameters to balance solubility and environmental impact. For example, replace dichloromethane with cyclopentyl methyl ether (CPME) in recrystallization. Process mass intensity (PMI) calculations guide greener solvent choices .

Q. How can photostability under UV light be assessed for this compound?

Conduct accelerated degradation studies using a xenon arc lamp (simulated sunlight). Monitor degradation products via LC-MS and identify pathways (e.g., dechlorination or radical-mediated rearrangements). Use quenchers like TiO₂ nanoparticles to evaluate protective strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.